molecular formula C4H3Cl2OPS B14640833 Thiophen-2-ylphosphonic dichloride CAS No. 54908-57-5

Thiophen-2-ylphosphonic dichloride

Cat. No.: B14640833
CAS No.: 54908-57-5
M. Wt: 201.01 g/mol
InChI Key: DWYNMMSNGRZVML-UHFFFAOYSA-N
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Description

Thiophen-2-ylphosphonic dichloride is an organophosphorus compound that features a thiophene ring bonded to a phosphonic dichloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2-ylphosphonic dichloride can be synthesized through the reaction of thiophene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:

C4H4S+PCl3C4H3SPCl2+HCl\text{C}_4\text{H}_4\text{S} + \text{PCl}_3 \rightarrow \text{C}_4\text{H}_3\text{S}\text{PCl}_2 + \text{HCl} C4​H4​S+PCl3​→C4​H3​SPCl2​+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Thiophen-2-ylphosphonic diamides or diesters.

    Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.

    Reduction: Thiophen-2-ylphosphonic acids.

Scientific Research Applications

Thiophen-2-ylphosphonic dichloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Similar thiophene ring structure but with a carboxylic acid group instead of a phosphonic dichloride group.

    Thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a phosphonic dichloride group.

    Thiophene-2-boronic acid: Features a boronic acid group in place of the phosphonic dichloride group.

Uniqueness

Thiophen-2-ylphosphonic dichloride is unique due to its combination of a thiophene ring and a phosphonic dichloride group

Properties

CAS No.

54908-57-5

Molecular Formula

C4H3Cl2OPS

Molecular Weight

201.01 g/mol

IUPAC Name

2-dichlorophosphorylthiophene

InChI

InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H

InChI Key

DWYNMMSNGRZVML-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)P(=O)(Cl)Cl

Origin of Product

United States

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